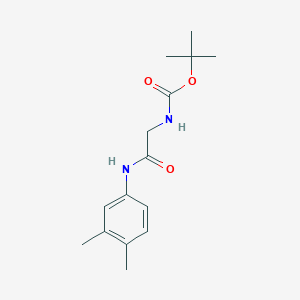

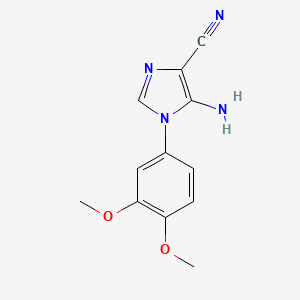

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

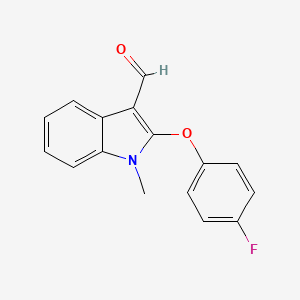

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide, also known as TBOC-DMG, is an important compound in the field of organic synthesis. It is a versatile building block for a variety of compounds, and its unique properties make it a valuable tool for scientists. TBOC-DMG has been used in a variety of research applications, including the synthesis of novel compounds and the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Photochemical Oxidation Studies

The photochemical oxidation of N, N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazines has been investigated. Under irradiation using a medium-pressure mercury lamp, this compound undergoes photooxygenation, resulting in the formation of oxygenated products. The reaction likely involves a [2+2] cycloaddition of oxygen to the double bond within the dihydropyrazine moiety .

Synthesis of Ceftolozane (Antibiotic Intermediate)

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide: serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity, particularly against Pseudomonas aeruginosa and multidrug-resistant strains. Its structural modification from FK518 led to improved tolerance and efficacy .

Palladium-Catalyzed Reactions

This compound has been employed in palladium-catalyzed reactions. For instance:

- It participates in the synthesis of N-Boc-protected anilines, a valuable class of compounds in organic chemistry .

- It contributes to the preparation of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Potential Medicinal Uses

Research has explored the potential medicinal applications of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide:

- Neurodegenerative Diseases : Investigations suggest its relevance in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Cancer Therapy : Its properties have been studied for potential anticancer effects .

β-Secretase and Acetylcholinesterase Inhibition

In vitro studies indicate that this compound (also known as the M4 compound) acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are associated with neurodegenerative diseases .

Protected Amine for Mass Spectrometry

tert-Butyl N-(2,3-dihydroxypropyl)carbamate: , a derivative of this compound, is used in mass spectrometry experiments. It helps prepare isobaric mix solutions for post-column infusion studies during single-stage orbitrap mass spectrometric analysis .

Propriétés

IUPAC Name |

tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTDNJZATWRFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)